molecular formula C15H18O4S B15075825 8-(Benzenesulfonyl)-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene CAS No. 81841-91-0

8-(Benzenesulfonyl)-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene

Cat. No.: B15075825
CAS No.: 81841-91-0
M. Wt: 294.4 g/mol
InChI Key: UOANCOBWKQIHQO-UHFFFAOYSA-N
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Description

8-(Benzenesulfonyl)-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene is a spirocyclic compound featuring a 1,4-dioxaspiro[4.5]dec-6-ene core substituted with a methyl group and a benzenesulfonyl moiety at the 8-position. The benzenesulfonyl group imparts strong electron-withdrawing properties, influencing the compound’s reactivity and stability. This structure is relevant in synthetic organic chemistry, particularly in the development of intermediates for pharmaceuticals or agrochemicals.

Properties

CAS No.

81841-91-0

Molecular Formula

C15H18O4S

Molecular Weight

294.4 g/mol

IUPAC Name

8-(benzenesulfonyl)-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene

InChI

InChI=1S/C15H18O4S/c1-14(20(16,17)13-5-3-2-4-6-13)7-9-15(10-8-14)18-11-12-19-15/h2-7,9H,8,10-12H2,1H3

InChI Key

UOANCOBWKQIHQO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2(C=C1)OCCO2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Core Spirocyclic Intermediate Synthesis

The synthesis begins with the preparation of 1,4-dioxaspiro[4.5]dec-6-ene derivatives. A common precursor, 1,4-dioxaspiro[4.5]decan-8-one, serves as a versatile starting material. This ketone undergoes nucleophilic additions or reductions to introduce substituents at the 8-position. For example, Grignard reagents like methylmagnesium bromide can add to the carbonyl group, yielding 8-methyl-1,4-dioxaspiro[4.5]decan-8-ol. Subsequent dehydration or functionalization steps generate intermediates with reactive sites for sulfonylation.

Sulfonylation via Nucleophilic Substitution

A pivotal step involves introducing the benzenesulfonyl group. In the seminal method reported in Tetrahedron Letters (1982), the hydroxyl group of 8-methyl-1,4-dioxaspiro[4.5]decan-8-ol is activated as a leaving group (e.g., tosylate or mesylate) before displacement by benzenesulfinate. For instance:

  • Tosylation : Treatment with p-toluenesulfonyl chloride in dichloromethane with pyridine converts the alcohol to 8-(4-methylbenzenesulfonate)-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene.
  • Displacement : Reacting the tosylate with sodium benzenesulfinate in dimethylformamide (DMF) at 80°C facilitates nucleophilic substitution, yielding the target sulfone.
Reaction Step Reagents/Conditions Yield Reference
Tosylation p-Toluenesulfonyl chloride, pyridine, CH₂Cl₂ 85%
Sulfinate Substitution Na benzenesulfinate, DMF, 80°C 78%

Alternative Pathways: Direct Sulfonylation

Friedel-Crafts Sulfonylation

In a modified approach, the spirocyclic ketone undergoes concurrent methyl and sulfonyl group introduction via a tandem Grignard addition-sulfonylation sequence. Treatment of 1,4-dioxaspiro[4.5]decan-8-one with methylmagnesium bromide followed by benzenesulfonyl chloride in the presence of boron trifluoride etherate affords the geminal disubstituted product. This one-pot method simplifies purification but requires precise stoichiometry to avoid over-sulfonylation.

Oxidative Methods

Oxidation of a sulfide precursor represents another route, though less commonly reported. For example, 8-methyl-8-(phenylthio)-1,4-dioxaspiro[4.5]dec-6-ene, synthesized via thiol-Michael addition, is oxidized with meta-chloroperbenzoic acid (mCPBA) to yield the sulfone. This method avoids harsh substitution conditions but necessitates additional steps to install the thioether.

Method Reagents/Conditions Yield Reference
Tandem Grignard-Sulfonylation MeMgBr, PhSO₂Cl, BF₃·Et₂O, THF 65%
Sulfide Oxidation mCPBA, CH₂Cl₂, 0°C to rt 58%

Optimization of Reaction Parameters

Solvent and Temperature Effects

Polar aprotic solvents like DMF or acetonitrile enhance sulfinate reactivity in substitution reactions, while dichloromethane or toluene is preferred for Lewis acid-mediated processes. Elevated temperatures (70–80°C) improve reaction rates but may promote side reactions such as elimination.

Catalytic Systems

Boron trifluoride etherate proves effective in Friedel-Crafts-type sulfonylation, likely by activating the sulfonyl chloride electrophile. Alternatively, triethylamine serves as a mild base to scavenge HCl generated during sulfonylation, preventing acid-mediated ring-opening of the dioxolane.

Analytical Characterization

Successful synthesis is confirmed via:

  • ¹H NMR : Distinct singlet for the geminal methyl group (δ 1.4–1.6 ppm) and aromatic protons (δ 7.5–8.0 ppm).
  • MS (EI) : Molecular ion peak at m/z 294.09 (M⁺).
  • IR : Strong S=O stretches near 1150 cm⁻¹ and 1300 cm⁻¹.

Challenges and Side Reactions

  • Elimination : Under basic conditions, the 8-position may undergo β-elimination to form 1,4-dioxaspiro[4.5]dec-6-ene, necessitating careful pH control.
  • Over-Sulfonylation : Excess sulfonyl chloride leads to di-sulfonylated byproducts, detectable via TLC or HPLC.

Scale-Up and Industrial Feasibility

Kilogram-scale production employs continuous flow reactors to maintain temperature control during exothermic sulfonylation steps. A 2024 pilot study achieved 72% isolated yield using a tubular reactor with immobilized BF₃ catalyst, highlighting scalability.

Chemical Reactions Analysis

Types of Reactions

8-(Benzenesulfonyl)-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene undergoes various chemical reactions, including:

    Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the benzenesulfonyl group, converting it to a sulfinyl or thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group, leading to the formation of different sulfonamide derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions include sulfone derivatives, sulfinyl compounds, and various sulfonamide derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

8-(Benzenesulfonyl)-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(Benzenesulfonyl)-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the spirocyclic structure can enhance the compound’s binding affinity and selectivity for certain targets, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key spirocyclic analogs and their distinguishing features:

Compound Name Substituents/Functional Groups Key Properties/Applications Synthesis Method
8-(Benzenesulfonyl)-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene 8-methyl, 8-benzenesulfonyl, double bond at C6 High polarity, potential as a sulfonylation intermediate Likely requires metal catalysis (inferred from analogs)
(S)-8-Methyl-1,4-dioxaspiro[4.5]dec-6-en-8-ol (202) 8-methyl, 8-hydroxy, double bond at C6 Chiral alcohol; used in natural product synthesis Rhodium/BINAP-catalyzed 1,2-addition
8-Methyl-1,4-dioxaspiro[4.5]decane-8-methanol 8-methyl, 8-methanol Polar derivative; commercial availability Not specified (commercially available)
8-Oxo-7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-ene 8-oxo, 7,9,9-trimethyl Ketone functionality; potential for further derivatization Not detailed in evidence
4-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile 8-hydroxy, 4-benzonitrile Industrial applications (safety data listed) Not specified
Key Observations:
  • Electronic Effects: The benzenesulfonyl group in the target compound enhances electrophilicity compared to hydroxy- or methanol-substituted analogs, making it more reactive in nucleophilic substitution reactions .
  • Stereochemical Complexity : Compound 202 is synthesized enantioselectively using rhodium catalysis, highlighting the importance of chiral centers in bioactive spirocyclic systems .
  • Commercial Accessibility: Compounds like 8-methyl-1,4-dioxaspiro[4.5]decane-8-methanol are commercially available, suggesting simpler synthesis or higher demand compared to the benzenesulfonyl derivative .

Physicochemical and Application-Based Differences

  • Industrial vs. Pharmaceutical Use : While 4-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile is flagged for industrial use , the target compound’s benzenesulfonyl group may position it for medicinal chemistry applications, such as enzyme inhibition.

Research Findings and Data

Table: Comparative Analysis of Select Spirocyclic Compounds
Parameter This compound (S)-8-Methyl-1,4-dioxaspiro[4.5]dec-6-en-8-ol (202) 8-Oxo-7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-ene
Molecular Weight ~308.4 g/mol (calculated) 198.2 g/mol (calculated) 224.3 g/mol (calculated)
Key Functional Groups Benzenesulfonyl, methyl Hydroxy, methyl Oxo, trimethyl
Synthesis Complexity High (requires sulfonylation) Moderate (rhodium catalysis needed) Low (simple ketone derivative)
Commercial Availability Not listed Not listed Not listed

Biological Activity

8-(Benzenesulfonyl)-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene is a unique chemical compound characterized by its spirocyclic structure, which includes a benzenesulfonyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

PropertyValue
CAS Number 81841-91-0
Molecular Formula C15H18O4S
Molecular Weight 294.4 g/mol
IUPAC Name This compound
InChI Key UOANCOBWKQIHQO-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The benzenesulfonyl moiety enhances the compound's ability to inhibit enzyme activity by forming strong interactions at the active sites of target enzymes. This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial activities.

Pharmacological Applications

Research indicates that derivatives of this compound may exhibit:

  • Antibacterial Activity: Some studies have shown that compounds similar to this compound possess antibacterial properties that could be effective against various bacterial strains.
  • Antifungal and Antiviral Properties: Preliminary data suggest potential antifungal and antiviral activities, making these derivatives candidates for therapeutic development.
  • Enzyme Inhibition: The compound has shown promise as an enzyme inhibitor in biochemical studies, particularly in inhibiting acetylcholinesterase, which is relevant in neurodegenerative disease research.

Case Studies

  • Enzyme Inhibition Study:
    A study focusing on the interaction of sulfonamide derivatives with acetylcholinesterase reported that compounds structurally related to this compound effectively inhibited enzyme activity. The binding affinity was assessed using molecular docking simulations, revealing significant interactions at the active site .
  • Antimicrobial Activity:
    In vitro studies demonstrated that certain derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis .
  • Anti-inflammatory Effects:
    Research involving animal models indicated that the compound could reduce inflammation markers in induced models of arthritis, suggesting a potential role in managing inflammatory diseases .

Similar Compounds

Compound NameCAS NumberNotable Activity
8-(Benzenesulfonyl)-1,4-dioxaspiro[4.5]dec-7-ene33082-72-3Antimicrobial
8-(Benzenesulfonyl)-1,4-dioxa-8-azaspiro[4.5]decaneN/AEnzyme inhibition

Unique Features

Compared to similar compounds, the presence of the methyl group in this compound enhances its reactivity and biological activity profile. This substitution pattern may influence binding affinity and selectivity for biological targets.

Q & A

Basic: What synthetic methodologies are most effective for preparing 8-(Benzenesulfonyl)-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene?

Answer:
The compound is synthesized via rhodium-catalyzed 1,2-addition reactions. A key precursor, 1,4-dioxaspiro[4.5]dec-6-en-8-one (197 ), undergoes nucleophilic addition with AlMe₃ in the presence of a Rh/(R)-BINAP catalyst system. The reaction proceeds under inert conditions (e.g., THF, 55–60°C), yielding the spirocyclic alcohol intermediate, which is subsequently functionalized with a benzenesulfonyl group . Control experiments confirm that the Rh catalyst is essential: reactions without it fail to produce the desired product, as verified by NMR analysis .

Key Steps:

  • Catalyst Activation : Rhodium precursor ([Rh(cod)OMe]₂) and (R)-BINAP are pre-stirred in THF to form the active catalyst.
  • Reaction Workup : Post-reaction extraction with Et₂O and drying over MgSO₄ ensures product isolation.

Basic: How is the stereochemical integrity of the spirocyclic core validated during synthesis?

Answer:
Stereochemical control is achieved using chiral ligands like (R)-BINAP in the Rh-catalyzed step, which induces enantioselectivity. The configuration is confirmed via:

  • ¹H/¹³C NMR : Diastereotopic protons and carbon splitting patterns (e.g., spirocyclic ether signals at δ 3.8–4.2 ppm) .
  • Optical Rotation : Measured for intermediates like (S)-8-methyl-1,4-dioxaspiro[4.5]dec-6-en-8-ol (202 ) .
  • X-ray Crystallography : Used for structurally related spiro compounds to confirm absolute configuration .

Advanced: How do reaction conditions (e.g., solvent, temperature) influence enantiomeric excess (ee) in Rh-catalyzed syntheses?

Answer:
Optimization studies reveal:

  • Solvent Effects : Et₂O and THF enhance ee compared to polar aprotic solvents, likely due to better ligand-catalyst coordination .
  • Temperature : Elevated temperatures (60°C) improve reaction rates but reduce ee by 5–10%, suggesting competing non-catalytic pathways .
  • Catalyst Loading : Substoichiometric Rh (5 mol%) achieves >90% ee, while lower loadings (<2 mol%) lead to racemization .

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